Cas no 3188-84-9 (1,10-Phenanthroline, 1,2,3,4-tetrahydro-)

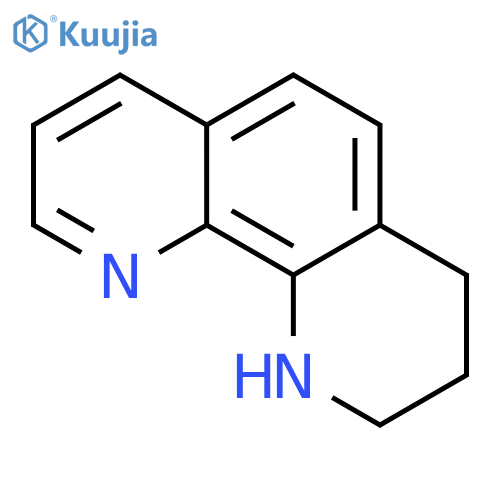

3188-84-9 structure

商品名:1,10-Phenanthroline, 1,2,3,4-tetrahydro-

1,10-Phenanthroline, 1,2,3,4-tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 1,10-Phenanthroline, 1,2,3,4-tetrahydro-

- 1,2,3,4-tetrahydro-1,10-phenanthroline

- 3188-84-9

- 1,2,3,4-tetrahydro-phenanthroline

- tetrahydrophenanthroline

- AVXJWSHHQZJBJN-UHFFFAOYSA-N

- G73291

- SCHEMBL9138052

- 1,2,3,4-Tetrahydro-[1,10]phenanthroline

-

- インチ: InChI=1S/C12H12N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1,3,5-7,14H,2,4,8H2

- InChIKey: AVXJWSHHQZJBJN-UHFFFAOYSA-N

- ほほえんだ: C1CC2=C(C3=C(C=CC=N3)C=C2)NC1

計算された属性

- せいみつぶんしりょう: 184.10016

- どういたいしつりょう: 184.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 24.9Ų

じっけんとくせい

- PSA: 24.92

1,10-Phenanthroline, 1,2,3,4-tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P024V84-250mg |

1,2,3,4-Tetrahydro-1,10-phenanthroline |

3188-84-9 | 97% | 250mg |

$507.00 | 2023-12-17 | |

| Aaron | AR024VGG-100mg |

1,2,3,4-Tetrahydro-1,10-phenanthroline |

3188-84-9 | 98% | 100mg |

$185.00 | 2025-02-13 | |

| Aaron | AR024VGG-5g |

1,2,3,4-Tetrahydro-1,10-phenanthroline |

3188-84-9 | 98% | 5g |

$2718.00 | 2025-02-13 | |

| Aaron | AR024VGG-250mg |

1,2,3,4-Tetrahydro-1,10-phenanthroline |

3188-84-9 | 98% | 250mg |

$311.00 | 2025-02-13 | |

| Aaron | AR024VGG-1g |

1,2,3,4-Tetrahydro-1,10-phenanthroline |

3188-84-9 | 98% | 1g |

$699.00 | 2025-02-13 | |

| 1PlusChem | 1P024V84-100mg |

1,2,3,4-Tetrahydro-1,10-phenanthroline |

3188-84-9 | 97% | 100mg |

$307.00 | 2023-12-17 |

1,10-Phenanthroline, 1,2,3,4-tetrahydro- 関連文献

-

1. Co-ordinative interactions in chelated complexes of silicon. Part 5. Chirality of five-co-ordinate silicon compounds: crystal and molecular structures of 1-(chlorodimethylsilyl)- and 1-(dichloromethylsilyl)-1,2,3,4-tetrahydro-1,10-phenanthrolineGerhard Klebe,Jan W. Bats,Karl Hensen J. Chem. Soc. Dalton Trans. 1985 1

-

2. Co-ordinative interactions in chelated complexes of silicon. Part 7. Dynamic nuclear magnetic resonance studies of fluorine exchange at five-co-ordinated siliconGerhard Klebe,Karl Hensen J. Chem. Soc. Dalton Trans. 1985 5

-

Kangkang Sun,Hongbin Shan,Rui Ma,Peng Wang,Helfried Neumann,Guo-Ping Lu,Matthias Beller Chem. Sci. 2022 13 6865

-

Shuo-ping Chen,Pu Deng,Chu-feng Yuan,Liang-jie Yuan CrystEngComm 2013 15 1414

-

Yoshikazu Sugihara,Toshihiro Murafuji,Noritaka Abe,Mitsuhiro Takeda,Akikazu Kakehi New J. Chem. 1998 22 1031

3188-84-9 (1,10-Phenanthroline, 1,2,3,4-tetrahydro-) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬